ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate
Overview
Description
Ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- The compound has been utilized in the synthesis of complex molecular structures. For instance, a study by Hu, Chen, Xie, and Liu (2007) described the synthesis of a compound using a base catalytic reaction, highlighting the structural complexity and interactions within the molecule (Hu, Chen, Xie, & Liu, 2007).
Antiproliferative Activity Against Cancer Cell Lines :
- A 2012 study by Mallesha et al. synthesized a series of derivatives related to this compound and evaluated their antiproliferative effects against human cancer cell lines, finding that some derivatives showed significant activity, indicating potential applications in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Supramolecular Polymorphism in Coordination Complexes :
- Chkirate et al. (2020) investigated the formation of Cu(II) coordination complexes using a related molecule, emphasizing the significance of such complexes in supramolecular chemistry and potentially in the development of new materials (Chkirate, Fettach, El Hafi, Karrouchi, Elotmani, Mague, Radi, Faouzi, Adarsh, Essassi, & Garcia, 2020).
Synthesis and Antibacterial Evaluation :
- Azab, Youssef, and El-Bordany (2013) worked on synthesizing new heterocyclic compounds containing a sulfonamido moiety, a chemical group related to ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate, and tested their antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Potential for Degradation of Herbicides :
- Research by Sharma, Banerjee, and Choudhury (2012) described the degradation of a herbicide, chlorimuron-ethyl, by Aspergillus niger, where the ethyl sulfonate moiety plays a crucial role in its structure and degradation pathways, indicating the relevance of such compounds in environmental chemistry and bioremediation (Sharma, Banerjee, & Choudhury, 2012).
Properties
IUPAC Name |
ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-18-11(15)7-19(16,17)12-13-8(2)9-5-4-6-10(9)14-12/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHZURIOOZVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=C2CCCC2=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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